molecular formula C31H35NO6S B1683264 Trioxifene mesylate CAS No. 68307-81-3

Trioxifene mesylate

货号: B1683264
CAS 编号: 68307-81-3
分子量: 549.7 g/mol
InChI 键: RAHJASYQAFJPFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

甲磺酸三氧非烯的合成涉及多个步骤,从合适的芳香酮和酚醚开始。合成路线通常包括:

工业生产方法可能会遵循类似的合成路线,但针对大规模生产进行了优化,确保高产率和纯度。

化学反应分析

甲磺酸三氧非烯会发生各种化学反应,包括:

科学研究应用

作用机制

甲磺酸三氧非烯通过与雌激素受体 α (ERα) 结合并与雌二醇竞争发挥作用。这种结合抑制 ERα 介导的基因表达,从而导致靶组织中的雌激素活性降低。 该化合物对雌激素靶组织的混合激动剂-拮抗剂作用有助于其潜在的治疗效果

相似化合物的比较

生物活性

Trioxifene mesylate, a selective estrogen receptor modulator (SERM), was developed as an antiestrogen for the treatment of breast cancer. Its biological activity has been the subject of various studies, revealing its effects on tumor growth, hormonal modulation, and therapeutic efficacy compared to other antiestrogens such as tamoxifen.

This compound exhibits competitive binding against estradiol for the estrogen receptor (ERα), displaying antagonistic activity that inhibits ERα-mediated gene expression. This mechanism is crucial in its role as an antiestrogen, particularly in estrogen-dependent tumors like breast cancer .

Study Overview

A pivotal study evaluated this compound in 69 patients with advanced breast cancer. The patients were administered doses of 5 mg, 10 mg, and 20 mg orally twice daily. The results indicated a 10% complete response rate , a 42% partial response rate , and a 17% rate of no change in disease status. The median time to progression was approximately 12 months .

Response Rates by Dose

Dose (mg)Complete Response (%)Partial Response (%)No Change (%)Median Time to Progression (months)
510421712
10----
20----

The study also highlighted that higher doses did not correlate with improved response rates, suggesting a ceiling effect in efficacy .

Comparative Studies

This compound was compared to tamoxifen, another widely used antiestrogen. Research indicated that while both compounds have similar therapeutic efficacy, this compound demonstrated a higher affinity for the estrogen receptor than tamoxifen, albeit with increased toxicity profiles .

Adverse Effects

The side effects associated with this compound were generally mild and included:

  • Hot flashes (20%)
  • Nausea
  • Leukopenia (41%)

These effects were comparable to those seen with tamoxifen but raised concerns about its overall tolerability in clinical settings .

Hormonal Effects

This compound's hormonal effects differ from those of tamoxifen. In a clinical investigation, it was noted that trioxifene not only reduced prolactin levels but also increased levels of inducible growth hormone (GH), indicating an intrinsic estrogenic action under certain conditions . This hormonal modulation is significant as it may influence treatment outcomes and patient management strategies.

Case Studies and Observations

In a case series involving patients who previously responded to tamoxifen but later experienced treatment failure, this compound was administered with modest success. Two out of seventeen patients achieved partial remission after switching to trioxifene, with time to progression ranging from 3 to 10 months .

属性

CAS 编号

68307-81-3

分子式

C31H35NO6S

分子量

549.7 g/mol

IUPAC 名称

methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)

InChI 键

RAHJASYQAFJPFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

规范 SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

外观

Solid powder

Key on ui other cas no.

68307-81-3

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

63619-84-1 (Parent)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone
Lilly 133314
Lilly 88571
LY 133314
LY 88571
trioxifene
trioxifene mesylate
trioxifene methanesulfonate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trioxifene mesylate
Reactant of Route 2
Trioxifene mesylate
Reactant of Route 3
Reactant of Route 3
Trioxifene mesylate
Reactant of Route 4
Trioxifene mesylate
Reactant of Route 5
Reactant of Route 5
Trioxifene mesylate
Reactant of Route 6
Reactant of Route 6
Trioxifene mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。